

1H NMR and 13C NMR spectra of 1,2-Bis(bromomethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Bis(bromomethyl)-3-nitrobenzene

Cat. No.: B1337603

[Get Quote](#)

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **1,2-Bis(bromomethyl)-3-nitrobenzene**

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **1,2-Bis(bromomethyl)-3-nitrobenzene**. As a key intermediate in various synthetic pathways, unambiguous structural confirmation of this compound is paramount for researchers and drug development professionals. This document offers a detailed prediction of the spectral features, grounded in fundamental NMR principles and substituent effects. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality NMR data for this and structurally related molecules. The guide is structured to provide not just data, but a causal understanding of the spectral characteristics, thereby enhancing its practical utility in a research and development setting.

Introduction: The Role of NMR in Structural Elucidation

1,2-Bis(bromomethyl)-3-nitrobenzene (CAS 66126-16-7) is a substituted aromatic compound featuring three distinct functional groups: a nitro group and two adjacent bromomethyl groups. [1][2][3] This substitution pattern renders it a valuable precursor for the synthesis of more

complex heterocyclic systems and functionalized materials. Given the potential for isomeric impurities during its synthesis, definitive structural verification is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ^1H and ^{13}C —NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide delves into the theoretical and practical aspects of acquiring and interpreting the ^1H and ^{13}C NMR spectra of **1,2-Bis(bromomethyl)-3-nitrobenzene**.

Molecular Structure and Predicted Spectral Features

The interpretation of an NMR spectrum begins with a thorough analysis of the molecule's structure to predict the number of unique signals, their chemical shifts (δ), and their splitting patterns (multiplicity).

Figure 1: Structure of **1,2-Bis(bromomethyl)-3-nitrobenzene** with atom numbering.

Due to the trisubstituted pattern on the benzene ring, there is no plane of symmetry. Consequently, all three aromatic protons (H4, H5, H6) and all six aromatic carbons (C1-C6) are chemically non-equivalent. Similarly, the two bromomethyl groups (-CH₂Br) are in distinct chemical environments and are therefore expected to produce separate signals.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum can be divided into two regions: the downfield aromatic region and the upfield aliphatic region.

Aromatic Region (δ 7.5 - 8.5 ppm): The aromatic protons are significantly deshielded by the strong electron-withdrawing nature of the nitro group and the inductive effects of the bromomethyl groups.[4][5] The nitro group exerts its deshielding effect primarily through resonance and induction, removing electron density from the ortho (C4) and para (C6) positions.[6][7]

- H6 (ortho to C1-CH₂Br, meta to C2-CH₂Br, para to C3-NO₂): This proton is expected to be significantly downfield due to the strong para-deshielding effect of the nitro group. It will be split by the adjacent H5 proton, appearing as a doublet (ortho coupling, $J \approx 7\text{-}9$ Hz).

- H4 (para to C1-CH₂Br, meta to C2-CH₂Br, ortho to C3-NO₂): This proton is ortho to the powerfully electron-withdrawing nitro group, which generally causes the largest deshielding effect.[5][7] Therefore, H4 is predicted to be the most downfield signal. It will be split by the adjacent H5 proton, appearing as a doublet (ortho coupling, $J \approx 7-9$ Hz).
- H5 (meta to C1-CH₂Br, ortho to C2-CH₂Br, meta to C3-NO₂): Being meta to the nitro group, H5 will be the least deshielded of the aromatic protons. It is coupled to both H4 and H6. Assuming the ortho coupling constants (J_{H4-H5} and J_{H5-H6}) are similar, this signal will appear as a triplet. If the coupling constants differ, it will be a doublet of doublets.

Aliphatic Region (δ 4.5 - 5.0 ppm): The protons of the bromomethyl (-CH₂Br) groups are benzylic and are deshielded by the aromatic ring current and the inductive effect of the bromine atom.[8] Their chemical shift is typically observed around 4.4-4.7 ppm.[8]

- -CH₂Br at C1 (ortho to C6, ortho to C2-CH₂Br, meta to C3-NO₂): These two protons are chemically equivalent to each other.
- -CH₂Br at C2 (ortho to C1-CH₂Br, ortho to C3-NO₂): These two protons are also chemically equivalent to each other.

However, the two -CH₂Br groups themselves are not equivalent. The group at C2 is ortho to the nitro group, while the group at C1 is meta. The strong inductive and anisotropic effects of the nitro group will deshield the adjacent protons at C2 more significantly.[9] Therefore, we predict two distinct singlets, with the singlet corresponding to the C2-CH₂Br protons appearing further downfield than the singlet for the C1-CH₂Br protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)
H4	~8.3 - 8.5	Doublet (d)	ortho \approx 7-9
H6	~8.0 - 8.2	Doublet (d)	ortho \approx 7-9
H5	~7.7 - 7.9	Triplet (t) or Doublet of Doublets (dd)	ortho \approx 7-9
-CH ₂ Br (at C2)	~4.8 - 5.0	Singlet (s)	N/A
-CH ₂ Br (at C1)	~4.6 - 4.8	Singlet (s)	N/A

Table 1: Predicted ¹H NMR Data for 1,2-Bis(bromomethyl)-3-nitrobenzene in CDCl₃.

Predicted ¹³C NMR Spectrum

All eight carbons in the molecule are chemically non-equivalent, leading to eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

Aromatic Region (δ 120 - 150 ppm): The chemical shifts of the aromatic carbons are highly influenced by the substituents.[\[6\]](#)

- Quaternary Carbons (C1, C2, C3): These carbons, which bear substituents, typically have weaker signals due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons and often have longer relaxation times.
 - C3 (ipso to -NO₂): The carbon directly attached to the nitro group is expected to be the most deshielded aromatic carbon, appearing significantly downfield (δ > 148 ppm).[\[7\]](#)
 - C1 & C2 (ipso to -CH₂Br): These carbons will also be deshielded, but less so than C3. Their shifts will be influenced by their proximity to the nitro group. C2, being ortho to the nitro group, is expected to be more deshielded than C1.

- Protonated Carbons (C4, C5, C6):
 - C4 & C6 (ortho/para to $-\text{NO}_2$): The electron-withdrawing nitro group decreases electron density at these positions, causing a downfield shift compared to benzene (δ 128.5 ppm).
[\[6\]](#)[\[7\]](#)
 - C5 (meta to $-\text{NO}_2$): The meta position is least affected by the resonance of the nitro group and is expected to be the most upfield of the protonated aromatic carbons.[\[6\]](#)

Aliphatic Region (δ 30 - 35 ppm): The two bromomethyl carbons will appear in the upfield region of the spectrum.[\[4\]](#)

- $-\text{CH}_2\text{Br}$ Carbons (C7, C8): Similar to their attached protons, the two benzylic carbons are non-equivalent. The carbon at C2 (C8) is closer to the electron-withdrawing nitro group and is therefore expected to be deshielded relative to the carbon at C1 (C7). The typical chemical shift for a benzylic carbon attached to bromine is around 33 ppm.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Expected Intensity
C3 ($-\text{NO}_2$)	~148 - 150	Weak
C1/C2 ($-\text{CH}_2\text{Br}$)	~135 - 140	Weak
C1/C2 ($-\text{CH}_2\text{Br}$)	~135 - 140	Weak
C6	~133 - 136	Strong
C4	~124 - 127	Strong
C5	~122 - 125	Strong
C8 ($-\text{CH}_2\text{Br}$ at C2)	~32 - 34	Strong
C7 ($-\text{CH}_2\text{Br}$ at C1)	~30 - 32	Strong

Table 2: Predicted ^{13}C NMR

Data for 1,2-Bis(bromomethyl)-3-nitrobenzene in CDCl_3 .

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized and optimized protocol is critical for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of **1,2-Bis(bromomethyl)-3-nitrobenzene**.

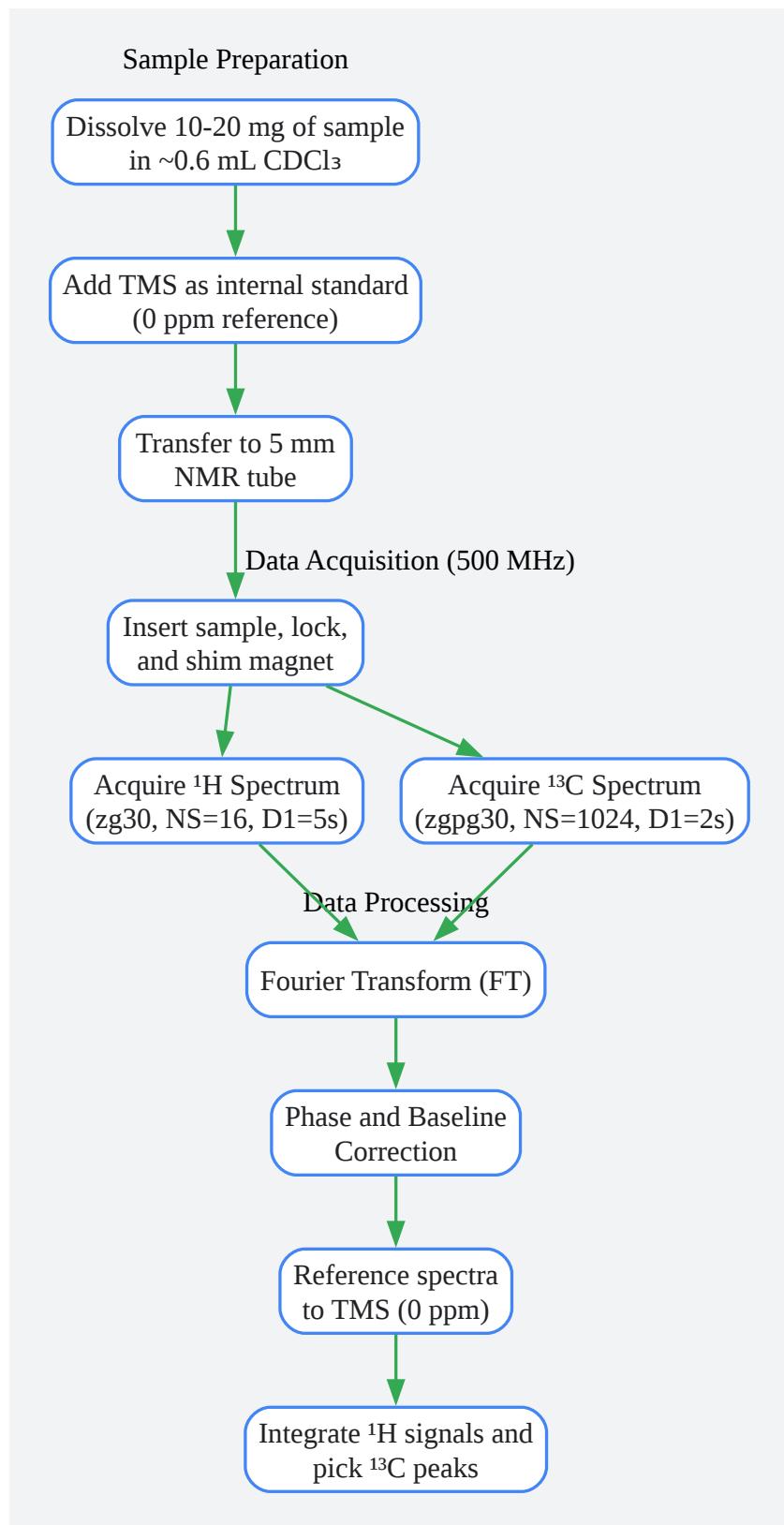

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl_3) is a suitable first choice as it effectively dissolves a wide range of organic compounds and has a minimal residual solvent signal ($\delta \approx 7.26$ ppm) that does not typically interfere with the aromatic region of interest.
- Concentration: Weigh approximately 10-20 mg of **1,2-Bis(bromomethyl)-3-nitrobenzene** into a clean, dry vial.
- Dissolution: Add approximately 0.6 mL of CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
- Transfer: Vortex the sample until fully dissolved, then transfer the solution into a 5 mm NMR tube.

^1H NMR Acquisition Parameters

For a standard 500 MHz spectrometer, the following parameters are recommended for routine, semi-quantitative analysis.[10]

- Pulse Program: zg30 or zg (a standard 30° or 90° pulse sequence). A 30° pulse allows for a shorter relaxation delay.[11]
- Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio (S/N).
- Relaxation Delay (D1): A delay of 5 seconds is recommended to allow for nearly complete T_1 relaxation of the protons, ensuring accurate integration.[12]
- Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[11]
- Spectral Width (SW): A range of -2 to 12 ppm is appropriate to cover both aliphatic and aromatic regions.

^{13}C NMR Acquisition Parameters

Acquiring a ^{13}C spectrum requires significantly more scans due to the low natural abundance of the ^{13}C isotope.

- Pulse Program: zgpg30 (a 30° pulse with proton decoupling) is standard. Proton decoupling collapses multiplets into singlets, simplifying the spectrum and increasing S/N.
- Number of Scans (NS): 1024 scans or more may be necessary, particularly to observe the low-intensity quaternary carbon signals.
- Relaxation Delay (D1): A 2-second delay is a good starting point.[10]
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): A range of 0 to 200 ppm will encompass all expected carbon signals.

Data Processing

- Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.
- Correction: Perform manual phase correction and automatic baseline correction to ensure accurate peak shapes and integrals.
- Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- Analysis: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Conclusion and Best Practices

This guide provides a robust framework for understanding and experimentally determining the ¹H and ¹³C NMR spectra of **1,2-Bis(bromomethyl)-3-nitrobenzene**. The predicted chemical shifts and coupling patterns are based on well-established principles of substituent effects in aromatic systems. By following the detailed experimental protocol, researchers can confidently acquire high-quality data for structural verification. For absolute certainty in assignments, especially in the crowded aromatic region, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These techniques provide

unambiguous evidence of proton-proton and proton-carbon connectivities, solidifying the structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-BIS(BROMOMETHYL)-3-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. 1,2-Bis(bromomethyl)-3-nitrobenzene | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Optimized Default ^1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectra of 1,2-Bis(bromomethyl)-3-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337603#1h-nmr-and-13c-nmr-spectra-of-1-2-bis-bromomethyl-3-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com